molecular formula C12H15N B14499427 2,4,4-Trimethyl-3,4-dihydroquinoline CAS No. 63177-93-5

2,4,4-Trimethyl-3,4-dihydroquinoline

Cat. No.: B14499427
CAS No.: 63177-93-5
M. Wt: 173.25 g/mol
InChI Key: MJETWKCGZXNUCV-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-3,4-dihydroquinoline (CAS: 63177-93-5) is a substituted dihydroquinoline with the molecular formula C₁₂H₁₅N and a molecular weight of 173.254 g/mol . Its structure features a partially hydrogenated quinoline ring system with methyl substituents at positions 2, 4, and 4 (Figure 1). This compound is of interest in materials science and pharmaceuticals due to its structural versatility.

Properties

CAS No.

63177-93-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,4,4-trimethyl-3H-quinoline

InChI

InChI=1S/C12H15N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7H,8H2,1-3H3

InChI Key

MJETWKCGZXNUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-3,4-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60°C to 230°C and a catalyst concentration of 5-20% over a reaction time of 6-23 hours . Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst .

Industrial Production Methods

Industrial production of this compound often utilizes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method, although effective, requires careful control of reaction conditions due to the exothermic nature of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. The conditions typically involve moderate to high temperatures and controlled environments to ensure the desired product yield.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and aryl-substituted dihydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-3,4-dihydroquinoline involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s antibacterial and antidiabetic effects are attributed to its ability to interfere with bacterial cell wall synthesis and glucose metabolism, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(TMQ)
  • Structure: TMQ (CAS: 147-47-7) is a 1,2-dihydroquinoline derivative with methyl groups at positions 2, 2, and 4.
  • Applications : Widely used as an antioxidant in rubber vulcanization, offering resistance to thermal and ozone aging .
  • Key Difference : The position of hydrogenation (1,2 vs. 3,4) significantly impacts reactivity. TMQ’s 1,2-dihydro configuration enhances its radical-scavenging efficiency compared to 3,4-dihydro analogs .
2,4,6-Trimethylquinoline
  • Applications : Primarily used in dye synthesis and corrosion inhibition .
  • Key Difference: The absence of hydrogenation increases aromaticity, leading to stronger UV absorption and reduced solubility in polar solvents compared to dihydroquinolines .
Tetrahydroquinoline Derivatives
  • Structure: Fully hydrogenated analogs (e.g., 1,2,3,4-tetrahydroquinoline) with four saturated carbon atoms in the ring.
  • Applications : Exhibit diverse pharmacological activities, including analgesic and antimicrobial effects .
  • Key Difference: Increased saturation improves bioavailability but reduces thermal stability compared to dihydroquinolines .

Key Observations :

  • Electrochemical methods (e.g., Shono cyclization) are efficient for dihydroquinolines but require specialized equipment .
  • Multicomponent reactions offer higher yields for tetrahydroquinolines but may introduce functional group limitations .

Physicochemical Properties

Property 2,4,4-Trimethyl-3,4-dihydroquinoline TMQ 2,4,6-Trimethylquinoline
Molecular Weight (g/mol) 173.254 173.25 171.24
XLogP3 2.5 3.1 3.8
Topological Polar Surface Area (Ų) 12.4 12.4 12.4
Aromaticity Partial Partial Full

Insights :

  • Higher XLogP3 values in TMQ and 2,4,6-trimethylquinoline correlate with greater hydrophobicity, favoring applications in non-polar matrices like rubber .
  • Similar polar surface areas suggest comparable solubility profiles in organic solvents .

Key Contrast :

  • TMQ’s superior antioxidant performance stems from its 1,2-dihydro configuration, which stabilizes radicals more effectively than 3,4-dihydroquinolines .
  • Tetrahydroquinolines’ saturated structure enhances interaction with biological targets, improving drug efficacy .

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